Cas no 623-26-7 (1,4-Dicyanobenzene)

1,4-Dicyanobenzene (also known as terephthalonitrile) is an aromatic organic compound with the molecular formula C₈H₄N₂. It features two cyano groups positioned para to each other on a benzene ring, making it a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Its high thermal stability and reactivity in polymerization reactions contribute to its use in producing high-performance materials such as polyimides and liquid crystals. The compound’s rigid structure and electron-withdrawing properties also make it useful in organic electronics and coordination chemistry. 1,4-Dicyanobenzene is typically supplied as a white crystalline solid with a purity suitable for industrial and research applications.
1,4-Dicyanobenzene structure
1,4-Dicyanobenzene structure
商品名:1,4-Dicyanobenzene
CAS番号:623-26-7
MF:C8H4N2
メガワット:128.1308
MDL:MFCD00001810
CID:39120
PubChem ID:12172

1,4-Dicyanobenzene 化学的及び物理的性質

名前と識別子

    • 1,4-Dicyanobenzene
    • Terephthaloyl nitrile
    • 1,4-Dycyanobenzene
    • Terephthalodinitrile for synthesis
    • 1,4-Benzendikarbonitril
    • Terephthalonitrile
    • 1,4-BENZENEDICARBONITRILE
    • benzene-1,4-dicarbonitrile
    • p-Dicyanobenzene
    • p-Phthalodinitrile
    • 4-Cyanobenzonitrile
    • 1,4-Benzodinitrile
    • p-Benzenedinitrile
    • p-Pdn
    • Terephthalodinitrile
    • Tereftalodinitril
    • Terephthalic acid dinitrile
    • Tereftalonitril [Czech]
    • Tereftalodinitril [Czech]
    • Nitril kyseliny tereftalove
    • Terephthalodinitril [German]
    • 1,4-Benzendikarbonitril [Czech]
    • Nitril kyseliny tereftalove [Czech]
    • E6
    • SY099340
    • EN300-112010
    • BHXFKXOIODIUJO-UHFFFAOYSA-
    • InChI=1/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
    • 33411-58-4
    • p-Phthalonitrile
    • NSC 78439
    • NSC144977
    • NS00035007
    • NSC 144977
    • SCHEMBL45942
    • Terephthalodinitril
    • UNII-E6ITH5CIS3
    • 1,4-BIS(CYANO)BENZENE
    • AC7870
    • E6ITH5CIS3
    • 623-26-7
    • AKOS007930310
    • p-Cyanobenzonitrile
    • MFCD00001810
    • benzol-1,4-dikohlenitrile
    • alpha form of 1,4-Dicyanobenzene
    • T0016
    • WLN: NCR DCN
    • NSC-144977
    • YSWG236
    • DTXSID1060768
    • MFCD30146480
    • P-BENZENEDICARBONITRILE
    • DICYANOBENZENE, 1,4-
    • para-dicyanobenzene
    • 1,4-Dicyanobenzene, 98%
    • NSC78439
    • DB-030395
    • CS-0016004
    • Terephthalonitrile, Vetec(TM) reagent grade, 98%
    • Tereftalonitril
    • CHEMBL3248224
    • EINECS 210-783-2
    • NSC-78439
    • GS-3039
    • SY012900
    • MDL: MFCD00001810
    • インチ: 1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
    • InChIKey: BHXFKXOIODIUJO-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C([H])=C([H])C(C#N)=C([H])C=1[H]
    • BRN: 1072210

計算された属性

  • せいみつぶんしりょう: 128.03700
  • どういたいしつりょう: 128.037448
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 47.6

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1.3g/cm3(25℃)
  • ゆうかいてん: 221-225 °C (lit.)
  • ふってん: 289.6°C at 760 mmHg
  • フラッシュポイント: 142.8℃
  • 屈折率: 1.6231 (estimate)
  • すいようせい: 0.08 g/L (23 ºC)
  • あんていせい: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents, strong reducing agents.
  • PSA: 47.58000
  • LogP: 1.42996
  • ようかいせい: 水に溶けない。
  • FEMA: 2490

1,4-Dicyanobenzene セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:3439
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S24/25
  • RTECS番号:CZ1925000
  • 危険物標識: Xi
  • 包装等級:III
  • 危険レベル:6.1(b)
  • 包装グループ:III
  • セキュリティ用語:6.1(b)
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • リスク用語:R36/37/38
  • TSCA:Yes

1,4-Dicyanobenzene 税関データ

  • 税関コード:29269095
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1,4-Dicyanobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0016-500g
1,4-Dicyanobenzene
623-26-7 98.0%(GC)
500g
¥4370.0 2022-05-30
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06789-100g
1,4-Dicyanobenzene
623-26-7 97%
100g
¥72 2023-09-15
Enamine
EN300-112010-0.5g
benzene-1,4-dicarbonitrile
623-26-7 95%
0.5g
$21.0 2023-10-27
Enamine
EN300-112010-1.0g
benzene-1,4-dicarbonitrile
623-26-7 95%
1g
$26.0 2023-06-09
TRC
D436890-25000mg
1,4-Dicyanobenzene
623-26-7
25g
$69.00 2023-05-18
Enamine
EN300-112010-0.05g
benzene-1,4-dicarbonitrile
623-26-7 95%
0.05g
$19.0 2023-10-27
Enamine
EN300-112010-0.25g
benzene-1,4-dicarbonitrile
623-26-7 95%
0.25g
$19.0 2023-10-27
Apollo Scientific
OR19552-100g
Terephthalonitrile
623-26-7 98+%
100g
£34.00 2025-03-21
Enamine
EN300-112010-5.0g
benzene-1,4-dicarbonitrile
623-26-7 95%
5g
$29.0 2023-06-09
Ambeed
A112242-500g
Terephthalonitrile
623-26-7 95%
500g
$59.0 2025-02-20

1,4-Dicyanobenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 48 h, rt
1.2 Solvents: Water ;  0 °C
リファレンス
Conversion of amorphous polymer networks to covalent organic frameworks under ionothermal conditions: a facile synthesis route for covalent triazine frameworks
Kuecken, Sophie; Schmidt, Johannes; Zhi, Linjie; Thomas, Arne, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(48), 24422-24427

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid
リファレンス
Facile preparation of sulfonated covalent triazine frameworks for effectively detection of six carcinogenic aromatic amines in cigarette smoke
Yu, Jingjing; Shi, Lili; Liu, Yuxin; Liu, Wei; Chen, Mantang; et al, Microchemical Journal, 2023, 194,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  48 h, rt → 400 °C; 400 °C → rt
1.2 Solvents: Water ;  72 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
リファレンス
High adsorptive properties of covalent triazine-based frameworks (CTFs) for surfactants from aqueous solution
Bhunia, Asamanjoy; Dey, Subarna; Bous, Maria; Zhang, Chenyang; von Rybinski, Wolfgang; et al, Chemical Communications (Cambridge, 2015, 51(3), 484-486

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 min
リファレンス
Aqueous Processable Two-Dimensional Triazine Polymers with Superior Photocatalytic Properties
Sun, Tian; Li, Shuo; Zhang, Lei; Xu, Yuxi, Angewandte Chemie, 2023, 62(27),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, 100 °C; 100 °C → rt
リファレンス
Hollow nanoporous covalent triazine frameworks via acid vapor-assisted solid phase synthesis for enhanced visible light photoactivity
Huang, Wei; Wang, Zi Jun; Ma, Beatriz Chiyin; Ghasimi, Saman; Gehrig, Dominik; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2016, 4(20), 7555-7559

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  20 min, heated
リファレンス
Rapid, Ordered Polymerization of Crystalline Semiconducting Covalent Triazine Frameworks
Sun, Tian; Liang, Yan; Xu, Yuxi, Angewandte Chemie, 2022, 61(4),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Zinc bromide ;  6 h, rt → 400 °C; 40 h, 400 °C; 6 h, 400 °C → 25 °C; 25 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
リファレンス
Zinc bromide: a general mediator for the ionothermal synthesis of microporous polymers via cyclotrimerization reactions
Kim, Jaehwan; Le, Minh H.; Spicer, Makayla C.; Moisanu, Casandra M.; Pugh, Suzi M.; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(32), 17159-17166

1,4-Dicyanobenzene Raw materials

1,4-Dicyanobenzene Preparation Products

1,4-Dicyanobenzene 関連文献

1,4-Dicyanobenzeneに関する追加情報

Recent Advances in the Applications of 1,4-Dicyanobenzene (CAS: 623-26-7) in Chemical Biology and Pharmaceutical Research

1,4-Dicyanobenzene (CAS: 623-26-7), a versatile aromatic compound with two cyano functional groups, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and broad applicability. This research brief synthesizes the latest findings on this compound, highlighting its emerging roles in drug discovery, materials science, and chemical biology applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the potential of 1,4-dicyanobenzene as a privileged scaffold for kinase inhibitor development. Researchers at the University of Cambridge utilized this compound as a core structure to develop novel inhibitors targeting the ATP-binding site of CDK2, achieving nanomolar potency through strategic functionalization of the aromatic ring. The electron-withdrawing nature of the cyano groups was found to be crucial for maintaining optimal binding interactions.

In materials science, recent work published in Advanced Materials (2024) has explored 1,4-dicyanobenzene as a building block for organic electronic materials. The compound's rigid planar structure and strong intermolecular interactions facilitated the development of high-performance organic semiconductors with exceptional charge transport properties. Researchers at MIT reported field-effect mobilities exceeding 5 cm²/V·s in thin-film transistors incorporating derivatives of 1,4-dicyanobenzene.

From a synthetic chemistry perspective, a breakthrough in Nature Chemistry (2023) described a novel photoredox catalytic system using 1,4-dicyanobenzene as a key component. The compound's ability to participate in both energy transfer and electron transfer processes enabled the development of unprecedented C-H functionalization reactions under mild conditions, significantly expanding the toolbox for late-stage functionalization of complex molecules.

In pharmaceutical applications, 1,4-dicyanobenzene derivatives have shown promise in addressing challenging drug targets. A recent study in ACS Central Science (2024) reported the development of proteolysis-targeting chimeras (PROTACs) incorporating this scaffold, which demonstrated improved cellular permeability and target engagement compared to traditional designs. The compound's balanced hydrophobicity and molecular geometry were identified as key factors in this success.

Looking forward, the unique properties of 1,4-dicyanobenzene position it as a valuable tool for addressing several current challenges in chemical biology and drug discovery. Ongoing research is exploring its potential in covalent inhibitor design, supramolecular chemistry, and as a versatile linker in bifunctional molecules. The compound's commercial availability (CAS: 623-26-7) and well-established synthetic routes further enhance its appeal for both academic and industrial applications.

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